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Compound of Interest

2-Chloro-4-
Compound Name: _
(trifluoromethoxy)benzaldehyde

Cat. No.: B1424357

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethoxy)benzaldehyde: Synthesis,
Reactivity, and Applications in Drug Discovery

Abstract

2-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS No. 1079351-20-4) is a highly
functionalized aromatic aldehyde that serves as a critical building block in modern medicinal
and materials chemistry. The strategic placement of a chlorine atom and a trifluoromethoxy
group on the benzaldehyde scaffold creates a unique electronic environment, rendering the
molecule an important precursor for the synthesis of complex molecular architectures. The
trifluoromethoxy (-OCFs3) group, in particular, is of high interest in drug development for its
ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to
biological targets. This guide provides an in-depth analysis of the compound's chemical
properties, outlines a robust synthetic strategy, details its characteristic reactivity in key organic
transformations, and discusses its potential applications for researchers, scientists, and drug
development professionals.

Core Chemical & Physical Properties

2-Chloro-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde featuring
both a halogen and a fluorinated ether. Its core identifiers are summarized below. While
comprehensive experimental data on its physical properties such as boiling point and density
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are not widely published, its characteristics can be reliably inferred from closely related
structural analogs.

Property Value Source
2-chloro-4-
IUPAC Name (trifluoromethoxy)benzaldehyd
e
CAS Number 1079351-20-4
Molecular Formula CsHaCIF30:2 [1]
Molecular Weight 224.57 g/mol
SKDQZVYCAZFRQT-
InChlKey

UHFFFAOYSA-N

) C1=CC(=C(C=C10C(F)
Canonical SMILES

(F)F)CNHC=0
Physical Form Solid (Predicted) [2]
Purity (Typical) >98% [1]

Synthesis of 2-Chloro-4-
(trifluoromethoxy)benzaldehyde

While a specific, peer-reviewed synthesis for this exact molecule is not prominently
documented, a highly plausible and efficient synthetic route involves the oxidation of the
corresponding benzyl alcohol precursor. This two-step approach is standard in organic
synthesis for preparing aromatic aldehydes.

Proposed Synthetic Workflow:
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Step 1: Precursor Synthesis

2-Chloro-4-(trifluoromethoxy)benzoic acid
or related derivative

Reduction (e.g., BHs-THF)

(Z-ChIoro-4-(trifluoromethoxy)benzyl aIcohoD
. J

Selective Oxidation (e.g., PCC, Dess-Martin)

Step 2: Cv)xidation

2-Chloro-4-(trifluoromethoxy)benzaldehyde
(Target Molecule)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target aldehyde.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethoxy)benzyl
alcohol (Precursor)

The precursor alcohol can be synthesized via the reduction of the corresponding benzoic acid
derivative. This transformation is reliably achieved using reducing agents like borane-
tetrahydrofuran complex (BHs-THF), which selectively reduce carboxylic acids to alcohols.

Step 2: Selective Oxidation to the Aldehyde
(Representative Protocol)

The selective oxidation of a primary benzyl alcohol to an aldehyde is a cornerstone of organic
synthesis. Reagents such as Pyridinium Chlorochromate (PCC) are effective, though modern,
greener alternatives are often preferred.[3] The following protocol is a representative method
based on well-established procedures for analogous substrates.[4]
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Protocol: Oxidation of 2-Chloro-4-(trifluoromethoxy)benzyl alcohol

e Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add a
solution of 2-chloro-4-(trifluoromethoxy)benzyl alcohol (10 mmol, 1.0 eq) in 100 mL of
anhydrous dichloromethane (DCM).

» Reagent Addition: To the stirred solution, add Pyridinium Chlorochromate (PCC) (12 mmol,
1.2 eq) portion-wise at room temperature. Causality Note: Adding the oxidant in portions
helps to control any potential exotherm.

o Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the
reaction progress by Thin-Layer Chromatography (TLC) until the starting material is
consumed. The mixture will typically become a dark, heterogeneous slurry.

e Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it
through a short plug of silica gel, eluting with additional diethyl ether. Causality Note: The
silica plug effectively removes the chromium byproducts.

 Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The
resulting crude product can be further purified by flash column chromatography on silica gel
(e.g., using a hexane/ethyl acetate gradient) to yield pure 2-chloro-4-
(trifluoromethoxy)benzaldehyde.

Spectroscopic Analysis (Theoretical)

Experimental spectra for this specific compound are not readily available in public databases.
However, the key features of its *H NMR, 3C NMR, and IR spectra can be reliably predicted
based on its functional groups and substitution pattern.
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Expected Chemical

Spectrum Feature Shift | W b Rationale
i avenumber
Highly deshielded
proton due to the
Aldehyde Proton (- electron-withdrawing
1H NMR 0 9.9-10.2 ppm

CHO)

nature of the adjacent
carbonyl oxygen and

the aromatic ring.[5]

Aromatic Protons (Ar-
H)

07.4-7.9 ppm

Complex splitting
pattern (doublets,
doublet of doublets)
expected for the three
aromatic protons in a
1,2,4-substituted ring.

13C NMR

Carbonyl Carbon
(C=0)

Characteristic

downfield shift for an
0188 - 192 ppm

aldehyde carbonyl

carbon.

Trifluoromethoxy
Carbon (-OCFs3)

0118 - 122 ppm
(quartet)

The carbon is split into
a quartet by coupling
with the three fluorine
atoms (XQJCF).

Aromatic Carbons (Ar-
C)

0 115 - 155 ppm

Multiple signals
corresponding to the
substituted aromatic

ring carbons.

C=0 Stretch
(Aldehyde)

Strong, sharp
absorption

1690 - 1715 cm™t characteristic of an
aromatic aldehyde

carbonyl group.
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Strong, broad

C-F Stretch (-OCF3) 1100 - 1250 cm™1 absorptions typical for
C-F bonds.
Characteristic

C-CI Stretch 700 - 850 cm™t absorption for an aryl
chloride.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-chloro-4-(trifluoromethoxy)benzaldehyde stems from the enhanced
electrophilicity of its carbonyl carbon. Both the ortho-chloro and para-trifluoromethoxy groups
are electron-withdrawing, which activates the aldehyde towards nucleophilic attack. This makes
it an excellent substrate for a variety of crucial carbon-carbon and carbon-nitrogen bond-

forming reactions.[6][7]

(Z-Chloro-4-(trifluoromethoxy)benzaldehyda

+ R2NH, [H] /PhsP:CHR + R-MgBr + Ketone, Base

Key Synthetic Transfor}f@iions

Reductive Amination Wittig Reaction [Grlgnard / Organollthlumj

Addition
¢ Resultmg Scaffolds ¢
[Substltuted Benzylamlnes Stllbenes & Alkenes Secondary Alcohols Chalcones & Enones)

Aldol Condensation

Click to download full resolution via product page

Caption: Key synthetic transformations utilizing the target aldehyde.

Reductive Amination
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This reaction is fundamental for synthesizing substituted benzylamines, which are prevalent
motifs in pharmaceuticals. The aldehyde first condenses with a primary or secondary amine to
form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium
triacetoxyborohydride (STAB).

Representative Protocol:

e To a solution of 2-chloro-4-(trifluoromethoxy)benzaldehyde (1.0 eq) and a desired amine
(1.1 eq) in dichloroethane (DCE), add acetic acid (1.0 eq) to catalyze iminium formation.

o Add sodium triacetoxyborohydride (1.5 eq) and stir the mixture at room temperature for 12-
24 hours.

e Quench the reaction with aqueous sodium bicarbonate and extract the product with an
organic solvent.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene,
forming a new carbon-carbon double bond. This is invaluable for creating stilbene-like
structures or extending carbon chains.

Representative Protocol:

o Prepare a phosphorus ylide by treating a phosphonium salt (e.g.,
(methoxymethyDtriphenylphosphonium chloride) with a strong base (e.g., potassium tert-
butoxide) in anhydrous THF at 0°C.

e Add a solution of 2-chloro-4-(trifluoromethoxy)benzaldehyde (1.0 eq) dropwise to the
ylide solution.

» Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

e The main byproduct, triphenylphosphine oxide, can often be removed by crystallization or
chromatography.[8]
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Applications in Drug Discovery & Medicinal
Chemistry

The incorporation of fluorine, particularly in the form of -CFs or -OCFs groups, is a well-
established strategy in modern drug design. These groups can profoundly influence a
molecule's pharmacokinetic and pharmacodynamic properties.

* Metabolic Stability: The trifluoromethoxy group is highly resistant to oxidative metabolism by
cytochrome P450 enzymes, which can increase the half-life and oral bioavailability of a drug
candidate.

 Lipophilicity: The -OCFs group is one of the most lipophilic substituents, which can enhance
a molecule's ability to cross cell membranes and the blood-brain barrier.

» Binding Affinity: The strong electronegativity of the fluorine atoms can alter the electronic
profile of the aromatic ring and enable favorable interactions (e.g., hydrogen bonding, dipole
interactions) with protein targets.

While there are no publicly disclosed, marketed drugs synthesized directly from this specific
aldehyde, its structure makes it an ideal starting point for library synthesis and lead optimization
campaigns. It serves as a valuable scaffold for introducing the 2-chloro-4-
(trifluoromethoxy)phenyl motif into novel chemical entities targeting a wide range of diseases.

Safety and Handling

Comprehensive toxicological data for 2-chloro-4-(trifluoromethoxy)benzaldehyde is not
available. However, based on the safety profiles of structurally analogous compounds such as
2-chloro-5-(trifluoromethyl)benzaldehyde and 4-chloro-3-(trifluoromethoxy)benzaldehyde, the
following hazards should be assumed.[2][9]

e GHS Hazard Statements (Expected):
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.
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Handling Precautions:

Use only in a well-ventilated area or under a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves
(e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

Avoid breathing dust, fumes, or vapors.

Wash hands thoroughly after handling.

Store in a tightly sealed container in a cool, dry place away from incompatible materials such
as strong oxidizing agents and strong bases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Chloro-4-(trifluoromethoxy)benzaldehyde chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1424357#2-chloro-4-trifluoromethoxy-benzaldehyde-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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